5-Bromo-3-methoxy-[1,8]naphthyridine
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Overview
Description
5-Bromo-3-methoxy-[1,8]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-[1,8]naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 3-methoxy-[1,8]naphthyridine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-[1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of dihydro-naphthyridines.
Scientific Research Applications
5-Bromo-3-methoxy-[1,8]naphthyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-amine
- 5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride
- (1R)-6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Uniqueness
5-Bromo-3-methoxy-[1,8]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
CAS No. |
1268521-57-8 |
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Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-3-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-6-4-7-8(10)2-3-11-9(7)12-5-6/h2-5H,1H3 |
InChI Key |
CMJGBPWYHPGXLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2N=C1)Br |
Origin of Product |
United States |
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